REACTION_SMILES
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[Br:25][CH2:26][c:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1.[C:1]([CH3:2])([CH3:3])([CH3:4])[N:5]([NH:6][C:7]([c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1)=[O:14])[C:15]([c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1)=[O:22].[ClH:33].[H-:23].[Na+:24].[O:34]=[CH:35][N:36]([CH3:37])[CH3:38].[OH2:39]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[N:5]([N:6]([C:7]([c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1)=[O:14])[CH2:26][c:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1)[C:15]([c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1)=[O:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)N(NC(=O)c1ccccc1)C(=O)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(C)(C)N(C(=O)c1ccccc1)N(Cc1ccccc1)C(=O)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |